Misonidazole glucuronide is classified under the category of drug metabolites, specifically as a glucuronide. Glucuronides are formed through glucuronidation, a key phase II metabolic pathway that plays a crucial role in drug metabolism and detoxification. The primary source of misonidazole glucuronide is the liver, where it is synthesized from misonidazole following its administration in therapeutic contexts.
The synthesis of misonidazole glucuronide typically involves enzymatic conversion through microbial biotransformation or chemical synthesis techniques. One common method includes:
Misonidazole glucuronide features a molecular structure characterized by the attachment of a glucuronic acid moiety to the misonidazole backbone. The general molecular formula can be represented as .
Detailed structural analysis can be performed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, which confirm the identity and purity of the synthesized compound .
Misonidazole undergoes several chemical transformations, leading to various metabolites including misonidazole glucuronide. Key reactions include:
These reactions are crucial for understanding both the metabolism of misonidazole and its pharmacological effects.
The mechanism of action for misonidazole involves its selective accumulation in hypoxic tumor cells, where it acts as a radiosensitizer. Upon reduction under hypoxic conditions, it forms reactive metabolites that can bind to DNA and other cellular components, leading to increased cytotoxicity when combined with radiation therapy.
The formation of misonidazole glucuronide represents a detoxification pathway that reduces the potential toxicity of misonidazole by facilitating its excretion. This metabolic conversion is essential for maintaining therapeutic efficacy while minimizing adverse effects .
Misonidazole glucuronide exhibits several notable physical and chemical properties:
Analytical techniques such as high-performance liquid chromatography can be employed to assess purity and stability over time .
Misonidazole glucuronide has several applications in scientific research:
Misonidazole glucuronide (CAS 86589-32-4) is a metabolite formed through the conjugation of the hypoxic radiosensitizer misonidazole with glucuronic acid. Its molecular formula is C₁₃H₁₉N₃O₁₀, with a molecular weight of 377.31 g/mol (reported variably as 377.107 g/mol in high-purity specifications) [1] [2] [5]. The core structure retains the 2-nitroimidazole ring of the parent compound but incorporates a β-D-glucopyranuronic acid moiety linked via an O-glycosidic bond. This linkage occurs at the hydroxymethyl group (-CH₂OH) of misonidazole, resulting in a β-1-O-alkyl glucuronide conjugate [2] [5].
Isomeric differentiation centers on the anomeric configuration (α vs. β) of the glucuronide bond and potential regiochemistry. Nuclear magnetic resonance (NMR) analyses confirm exclusive β-configuration at the anomeric carbon (C1) of glucuronic acid, evidenced by a characteristic coupling constant (J = 7–8 Hz) in the sugar ring protons [2] [10]. The IUPAC name, β-D-Glucopyranosiduronic acid, 1-(methoxymethyl)-2-(2-nitro-1H-imidazol-1-yl)ethyl, explicitly denotes this stereochemistry [2] [5]. Unlike phenolic glucuronides, which may form positional isomers, misonidazole glucuronide exhibits regiochemical consistency due to single-site conjugation at its aliphatic alcohol group.
Table 1: Atomic-Level Characterization of Misonidazole Glucuronide
Parameter | Value/Description |
---|---|
Molecular Formula | C₁₃H₁₉N₃O₁₀ |
Exact Mass | 377.1070 Da [2] |
IUPAC Name | β-D-Glucopyranosiduronic acid, 1-(methoxymethyl)-2-(2-nitro-1H-imidazol-1-yl)ethyl |
Key NMR Shifts | Imidazole H: δ 8.06 ppm; Glucuronic H-1: δ 5.2 ppm (d, J=7.5 Hz) [10] |
Glycosidic Bond | β-1-O-alkyl linkage |
Isomeric Purity | >95% β-anomer [1] [2] |
Misonidazole glucuronide exists as a solid powder with high polarity due to the glucuronic acid group. Its aqueous solubility is significantly enhanced compared to the lipophilic parent misonidazole, though exact metrics are experimentally undetermined in public datasets [2] [5]. Thermal analysis indicates a boiling point of 724.5°C (at 760 mmHg) and a flash point of 392°C, reflecting decomposition rather than volatilization [5]. Density is reported at 1.79 g/cm³, and vapor pressure is extremely low (4.94×10⁻²² mmHg at 25°C), consistent with low environmental mobility [5].
Stability is highly dependent on storage conditions:
Redox behavior is intrinsic to the nitro group (–NO₂), which undergoes enzymatic reduction in hypoxic environments to form reactive intermediates (e.g., hydroxylamines). This property underpins misonidazole’s radiosensitizing activity but may contribute to instability in biological matrices [6] [8]. Thiol-containing compounds like cysteine can reverse metabolic inhibition caused by reduced nitro species, indicating redox-mediated biochemical interactions [6].
Table 2: Physicochemical Profile of Misonidazole Glucuronide
Property | Value/Condition |
---|---|
Physical Form | Solid powder |
Melting Point | Not Determined (ND) |
Boiling Point | 724.5°C at 760 mmHg |
Flash Point | 392°C |
Density | 1.79 g/cm³ |
Vapor Pressure | 4.94×10⁻²² mmHg at 25°C |
Solubility (H₂O) | High (exact value ND); enhanced vs. misonidazole |
Storage Stability | –20°C (long-term); 0–4°C (short-term); sealed, dry |
Biosynthetic Pathway
Misonidazole glucuronide forms in vivo via uridine diphosphate glucuronosyltransferase (UGT)-catalyzed reactions. Rat liver microsomes are the primary site, with UGT isoforms (e.g., UGT1A1, 1A9) transferring glucuronic acid from UDP-glucuronic acid to the hydroxymethyl group of misonidazole [2] [3]. This process follows Michaelis-Menten kinetics with atypical substrate inhibition at high concentrations:
In Vitro Synthesis
Chemical synthesis involves protecting-group strategies to ensure regioselective glucuronidation. A typical sequence includes:
Reaction optimization faces challenges:
Stereochemical validation employs NMR and polarimetry:
Table 3: Synthetic Parameters for Misonidazole Glucuronide
Parameter | Condition/Outcome |
---|---|
Enzymatic Catalyst | UGT1A1, UGT1A9 (liver microsomes) |
Kₘ | 46–64 µM |
Vₘₐₓ | 427–445 pmol/min/mg protein |
Chemical Coupling | Koenigs-Knorr reaction with Ag₂CO₃ catalysis |
Key NMR Confirmation | Anomeric H: δ 5.2–5.4 ppm (d, J=7–8 Hz) |
Purification | Reverse-phase HPLC; >95% purity |
Nitroimidazole glucuronidation exhibits substrate-specific regio- and stereoselectivity governed by:
Metabolic Efficiency: Misonidazole glucuronidation is a minor pathway (<5% of dose) compared to hydroxylation or nitroreduction [6] [8]. Conversely, metronidazole’s N¹-glucuronide constitutes 3–5% of urinary metabolites, and midazolam’s N-glucuronide reaches 1–2% [10]. Structural impediments in misonidazole include:
Biological Implications: Unlike N-glucuronides (e.g., arylamine glucuronides), misonidazole O-glucuronide lacks carcinogenicity but may undergo enterobacterial hydrolysis to regenerate the radiosensitizer, prolonging tissue exposure [3] [7].
Table 4: Glucuronidation Profiles of Select Nitroimidazoles
Compound | Conjugation Site | UGT Isoform | Metabolite Abundance | Biological Relevance |
---|---|---|---|---|
Misonidazole | Aliphatic OH | UGT1A1, 1A9 | <5% of dose | Enterohepatic recycling |
Metronidazole | Imidazole N¹ | UGT1A4 | 3–5% urinary | Renal excretion; no bioactivity |
Midazolam | Imidazole N | UGT1A4 | 1–2% urinary | Probe for UGT1A4 activity |
Aryl Amines | Aromatic N | UGT1A4 | Variable | Carcinogenic upon hydrolysis |
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1